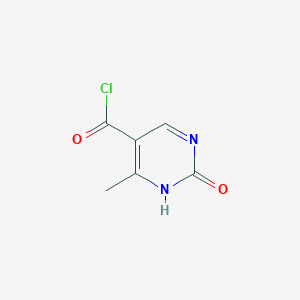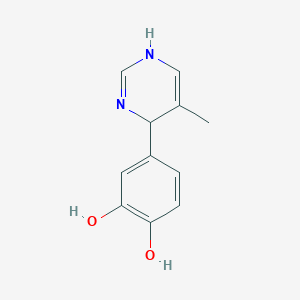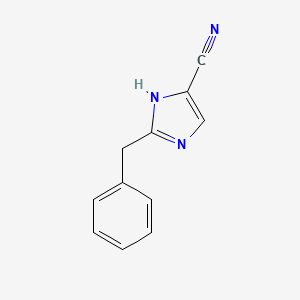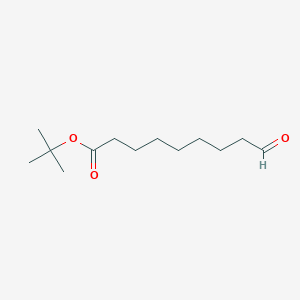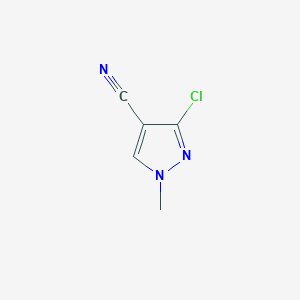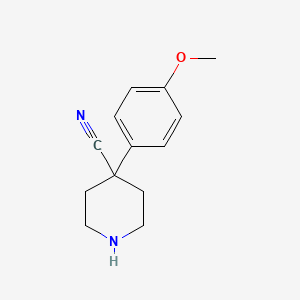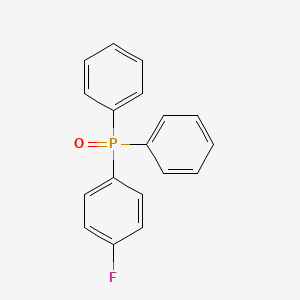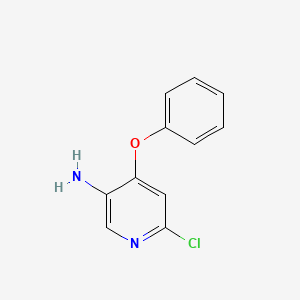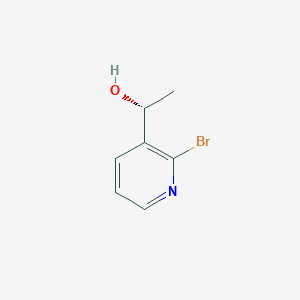
2-(tert-Butyl)-5-chloro-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butyl)-5-chloro-1,3,4-oxadiazole is a heterocyclic compound that features a five-membered ring containing oxygen, nitrogen, and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-5-chloro-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl hydrazine with chloroacetic acid, followed by cyclization in the presence of a dehydrating agent . The reaction conditions often include elevated temperatures and the use of solvents such as acetonitrile or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-5-chloro-1,3,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles, which can have different functional groups attached to the ring, enhancing their chemical and biological properties .
Scientific Research Applications
2-(tert-Butyl)-5-chloro-1,3,4-oxadiazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-5-chloro-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may interact with calmodulin, a protein that mediates the control of numerous enzymes and ion channels through calcium-binding . This interaction can modulate cellular processes and pathways, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butyl)-5-methyl-1,3,4-oxadiazole
- 2-(tert-Butyl)-5-phenyl-1,3,4-oxadiazole
- 2-(tert-Butyl)-5-nitro-1,3,4-oxadiazole
Uniqueness
2-(tert-Butyl)-5-chloro-1,3,4-oxadiazole is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The tert-butyl group also contributes to its steric properties, influencing its interactions with other molecules and its stability under various conditions .
Properties
Molecular Formula |
C6H9ClN2O |
|---|---|
Molecular Weight |
160.60 g/mol |
IUPAC Name |
2-tert-butyl-5-chloro-1,3,4-oxadiazole |
InChI |
InChI=1S/C6H9ClN2O/c1-6(2,3)4-8-9-5(7)10-4/h1-3H3 |
InChI Key |
YZCLFAUTFIRIID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(O1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


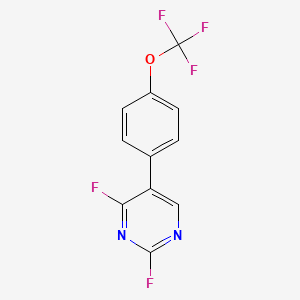
![1-nitro-4-[(1E)-prop-1-en-1-yl]benzene](/img/structure/B13112573.png)
